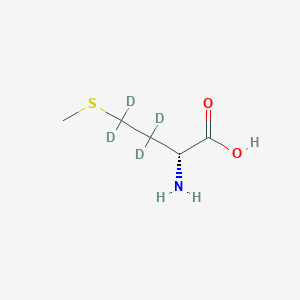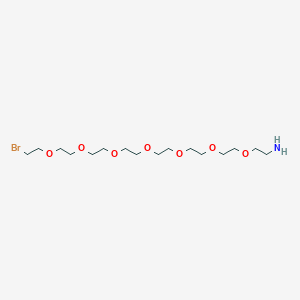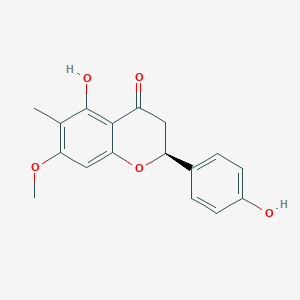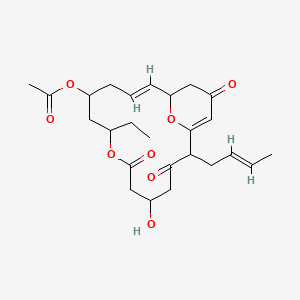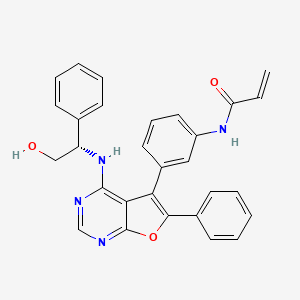
Egfr-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-9 is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). This receptor is a member of the receptor tyrosine kinase family and plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with various types of cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-9 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a core scaffold, followed by functional group modifications to enhance its inhibitory activity against EGFR. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to introduce desired functional groups .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Egfr-IN-9 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve desired substitutions
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. These products are often characterized by their enhanced biological activity and specificity towards EGFR .
Scientific Research Applications
Egfr-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of EGFR inhibitors.
Biology: Helps in understanding the role of EGFR in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers with overexpressed or mutated EGFR.
Industry: Utilized in the development of new drugs targeting EGFR and related pathways
Mechanism of Action
Egfr-IN-9 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the phosphorylation of tyrosine residues, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. The primary molecular targets include the EGFR itself and associated signaling molecules involved in the RAS-RAF-MEK-ERK and PI3K-AKT pathways .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another EGFR inhibitor with a similar mechanism of action.
Erlotinib: Targets the same ATP-binding site on EGFR.
Afatinib: An irreversible inhibitor of EGFR and other members of the receptor tyrosine kinase family
Uniqueness of Egfr-IN-9
This compound is unique due to its specific binding affinity and selectivity towards certain EGFR mutations. This makes it particularly effective in treating cancers that are resistant to other EGFR inhibitors. Additionally, its chemical structure allows for modifications that can enhance its potency and reduce potential side effects .
Properties
Molecular Formula |
C29H24N4O3 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C29H24N4O3/c1-2-24(35)32-22-15-9-14-21(16-22)25-26-28(33-23(17-34)19-10-5-3-6-11-19)30-18-31-29(26)36-27(25)20-12-7-4-8-13-20/h2-16,18,23,34H,1,17H2,(H,32,35)(H,30,31,33)/t23-/m1/s1 |
InChI Key |
GFTOODFOXIDLNF-HSZRJFAPSA-N |
Isomeric SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)N[C@H](CO)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)NC(CO)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



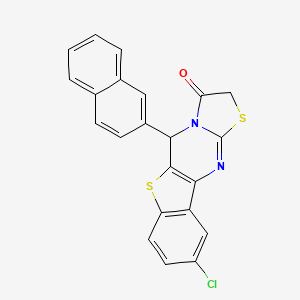


![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)
![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)

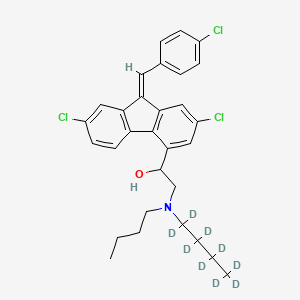
![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)
